2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1260880-65-6 |
|---|---|
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-[(5-aminopyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N4O/c7-5-3-10-6(4-9-5)8-1-2-11/h3-4,11H,1-2H2,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
FRSAIURMFXYHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)NCCO)N |
Herkunft des Produkts |
United States |
Advanced Physicochemical and Structural Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy would be essential to confirm the identity and structure of 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the aminopyrazine amine, the ethanolamine (B43304) backbone (methylene and methine groups), and the hydroxyl and amino protons. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the atoms.
¹³C NMR: A carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the four distinct carbons of the pyrazin-2-amine core and the two carbons of the ethanolamine side chain.
No specific, experimentally determined ¹H or ¹³C NMR data for this compound has been found in published literature.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, characteristic absorption bands would be anticipated for:
N-H stretching vibrations from the primary and secondary amine groups.
O-H stretching from the alcohol group.
C-N stretching from the aromatic and aliphatic amines.
C-O stretching from the alcohol.
C=C and C=N stretching from the pyrazine ring.
Aromatic C-H stretching.
A search for a published IR spectrum for this specific compound did not yield any results.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: A standard mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), confirming the molecular weight of the compound. The fragmentation pattern would provide further structural clues, likely showing losses of the ethanol (B145695) group or parts of the pyrazine ring.
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₀N₄O).
Specific mass spectrometry or HRMS data for this compound are not available in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for systems with conjugated double bonds. The pyrazine ring system in this compound is expected to absorb UV light. The wavelength of maximum absorbance (λmax) would be characteristic of the aminopyrazine chromophore.
No experimental UV-Vis absorption spectra for this compound have been located in published sources.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
There is no evidence in the literature of a crystal structure determination for this compound.
Chromatographic Methods for Analytical Purity Assessment and Isolation
Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC would be the standard method to determine the purity of this compound. A specific method would be developed using an appropriate column (e.g., reversed-phase C18) and mobile phase to achieve separation from any impurities or starting materials.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks.
While patents describe the synthesis of related compounds, specific chromatographic conditions (e.g., column type, mobile phase, retention time) and purity data for this compound are not provided in the available literature.
Thermal Analysis for Stability and Phase Behavior Characterization.
Detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not available in the reviewed scientific literature. Such analyses would provide critical information on the compound's thermal stability, decomposition profile, and any phase transitions (e.g., melting point, glass transition) that occur upon heating.
However, without direct experimental measurement for this compound, it is not possible to provide a scientifically accurate and detailed account of its thermal properties.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial for understanding the binding mode and affinity of potential drug candidates.
Detailed research findings on aminopyrazine derivatives reveal their potential as inhibitors for various enzymes. For instance, in studies on pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors, molecular docking was used to rationalize the binding modes within HDAC1, 2, and 3. nih.gov These simulations help in understanding the structure-activity relationship (SAR), guiding the chemical optimization of the aminopyrazine structure for better efficacy and solubility. nih.gov Similarly, docking studies on pyrazine-oxadiazole hybrids against the DprE1 enzyme, a target for tuberculosis, have shown strong binding affinities, with some compounds exhibiting better scores than standard drugs like isoniazid. researchgate.net
For 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant protein target. The pyrazine (B50134) nitrogen atoms are frequently observed to act as hydrogen bond acceptors, a key interaction in ligand binding. researchgate.net The results would be presented as a binding energy score (in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site.
Table 1: Representative Binding Affinities of Pyrazine Derivatives from Docking Studies
| Compound Class | Protein Target | Representative Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazine-oxadiazole hybrid | DprE1 | -9.0 | researchgate.net |
| Pyrazine-pyridone derivative | DNA gyrase subunit B | -7.45 | nih.gov |
| Quinoxaline-based pyrazoline | 2az5 | -7.3 | ox.ac.uk |
| 4-aminoantipyrine derivative | 5C1M | -9.21 | researchgate.net |
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, electronic properties, and reactivity.
Before any electronic properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to determine the optimal bond lengths, bond angles, and dihedral angles. ox.ac.uk For example, studies on similar heterocyclic systems have used DFT to confirm their molecular structures. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For pyrazole (B372694) derivatives, DFT has been used to calculate these energy levels, providing insights into their chemical behavior. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Quantum Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
These parameters have been calculated for various heterocyclic compounds in research, providing a framework for understanding their reactivity profiles. nih.govbiointerfaceresearch.com
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the docked conformation and to observe the subtle conformational changes that occur upon ligand binding.
In studies of pyrazine derivatives, MD simulations have been performed to confirm the stability of the ligand within the protein's binding pocket. rawdatalibrary.netresearchgate.net For instance, simulations of pyrazine-linked HDAC inhibitors and pyrazine-oxadiazole hybrids bound to their respective targets have been used to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex. nih.govresearchgate.netnih.gov A stable RMSD value over the simulation time indicates that the ligand remains securely bound in its initial docked pose.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
The pharmacokinetic properties of a drug candidate, which include its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for its success as a therapeutic agent. In silico ADME profiling uses computational models to predict these properties before a compound is synthesized, saving time and resources.
For various heterocyclic compounds, including pyrazine derivatives, in silico ADME predictions are a standard component of the drug discovery process. researchgate.netbohrium.comnih.gov These predictions are often based on established models like Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound.
Table 3: Predicted ADME Properties for a Hypothetical Aminopyrazine Derivative
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good absorption and distribution. |
| LogP | < 5 | Optimal lipophilicity for membrane permeability. |
| H-bond Donors | < 5 | Good membrane permeability. |
| H-bond Acceptors | < 10 | Good membrane permeability. |
| Human Intestinal Absorption | High | Well-absorbed from the gut. |
| Blood-Brain Barrier Permeation | Moderate/Low | Indicates potential for CNS or peripheral action. |
Computational tools can predict a wide range of ADME properties, providing a comprehensive profile of a compound's likely behavior in the body. nih.govcmjpublishers.com
Virtual Screening Methodologies for Hit Identification and Lead Optimization
Virtual screening has emerged as a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries to identify promising hit compounds. This in silico technique is particularly valuable for identifying novel scaffolds and for the lead optimization of existing chemical series. In the context of aminopyrazine derivatives, virtual screening, often coupled with molecular docking and other computational methods, has been successfully employed to discover inhibitors for a range of protein targets, particularly kinases.
One common approach involves the use of a known active compound or a pharmacophore model to screen large databases for molecules with similar properties. For instance, a kinase-directed virtual library was screened against the Trk kinase crystal structure, which led to the identification of a novel pyrazine-based pharmacophore that was active on the Trk family of receptors. nih.gov This initial hit was then synthetically elaborated, and the resulting library of pyrazine derivatives yielded several potent TrkA inhibitors. nih.gov The initial computational hit, a urea-based pyrazine derivative, was found to have an IC₅₀ of 3.5 μM against TrkA. nih.gov
In another study focused on identifying inhibitors of PIM-1 kinase, a 3D-QSAR model was developed based on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives. researchgate.netbibliomed.org This model was then used to generate a pharmacophore hypothesis which was subsequently employed for the virtual screening of the ZINC database. researchgate.netbibliomed.org This process identified four top-ranked compounds that were predicted to have favorable binding interactions with the kinase's active site. researchgate.netbibliomed.org Molecular docking studies of these hits revealed key interactions with amino acid residues such as Glu171, Glu121, and Lys67, which are crucial for inhibitor binding. researchgate.netbibliomed.org
The following table summarizes the results from a virtual screening campaign aimed at identifying novel PIM-1 kinase inhibitors:
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| ZINC05885218 | Data not available | Glu171, Glu121, Lys67 |
| ZINC05888770 | Data not available | Glu171, Glu121, Lys67 |
| ZINC08652441 | Data not available | Glu171, Glu121, Lys67 |
| ZINC73096248 | Data not available | Glu171, Glu121, Lys67 |
Table 1: Hits identified from a virtual screening campaign for PIM-1 kinase inhibitors. researchgate.netbibliomed.org
Furthermore, the design and synthesis of novel researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors also benefited from computational approaches. nih.gov While the initial lead compound was foretinib, the optimization of this series was likely guided by molecular modeling to understand the structure-activity relationships (SAR) and to predict the binding modes of the newly designed compounds. nih.gov One of the most promising compounds from this series, compound 17l , demonstrated excellent antiproliferative activity against several cancer cell lines and potent inhibition of both c-Met and VEGFR-2 kinases. nih.gov
The table below details the in vitro activity of selected researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives:
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) | MCF-7 Cell Line IC₅₀ (µM) | Hela Cell Line IC₅₀ (µM) |
| Foretinib | Data not available | Data not available | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
Table 2: In vitro activities of a promising researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine derivative compared to the lead compound, foretinib. nih.gov
These examples underscore the power of virtual screening methodologies in the successful identification of hit compounds and the subsequent optimization of these hits into potent leads. The integration of computational chemistry and molecular modeling provides a rational basis for the design of novel aminopyrazine derivatives with desired biological activities.
Structure Activity Relationship Sar and Pharmacophore Modeling
Identification of Key Structural Determinants for Observed Biological Activities
The biological activity of aminopyrazine derivatives, particularly as kinase inhibitors, is fundamentally linked to specific structural features that govern their interaction with target proteins. The aminopyrazine core itself is a critical determinant, often forming key hydrogen bonds with the hinge region of kinases. nih.govnih.gov This interaction is a common feature among many kinase inhibitors and serves as an anchor for the molecule within the ATP-binding pocket.
For derivatives of 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol, several structural components are vital for their biological effects:
The Aminopyrazine Ring: This heterocyclic core is essential for binding to the hinge region of many kinases. The nitrogen atoms in the pyrazine (B50134) ring and the amino group at the 5-position can act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond pattern with the backbone of the hinge region. nih.gov
The Amino Linker: The secondary amine linking the pyrazine ring to the ethanol (B145695) group plays a crucial role in positioning the ethanol moiety and any further substitutions correctly within the active site.
Substituents on the Pyrazine Ring: While the parent compound has an amino group at the 5-position, further substitutions on the pyrazine ring can significantly modulate activity. For instance, the introduction of different groups can influence the electronic properties of the ring system and provide additional interaction points.
| Structural Feature | Observed Role in Biological Activity | Key Interactions |
|---|---|---|
| 5-Aminopyrazine Core | Essential for hinge binding in kinases | Hydrogen bonding with the kinase hinge region |
| Amino Linker | Positions the side chain within the active site | Conformational stability |
| Ethanol Side Chain | Provides an additional hydrogen bonding opportunity | Interaction with solvent-exposed regions or other binding site residues |
Elucidation of Substituent Effects, Stereochemical Influences, and Conformational Preferences on Activity
The activity of this compound analogs can be finely tuned by modifying its core structure. The effects of these modifications provide valuable insights into the SAR of this chemical series.
Substituent Effects: The nature and position of substituents on the aminopyrazine ring and the ethanol side chain have a profound impact on biological activity.
On the Pyrazine Ring: In related 2-aminopyrimidine (B69317) derivatives, substitution at the 5-position has been shown to be critical for activity. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine was found to be a potent inhibitor of nitric oxide production. nih.gov This suggests that small, electron-withdrawing groups at the equivalent position on the pyrazine ring could enhance the activity of this compound analogs.
On the Amino Linker and Ethanol Side Chain: Modifications to the ethanol side chain can significantly affect potency and selectivity. For instance, in a series of 2-substituted 2-aminoethanol derivatives, long alkyl chains attached to the amino group, such as a hexadecyl group, led to potent inhibition of protein kinase C. nih.gov This indicates that exploring lipophilic substituents on the nitrogen of the amino linker could be a fruitful strategy.
Stereochemical Influences: For analogs where a chiral center is introduced, stereochemistry can play a critical role in determining biological activity. In many kinase inhibitors, only one enantiomer exhibits the desired potent activity, as it can achieve the optimal three-dimensional arrangement to fit into the chiral binding pocket of the target protein. For example, in a series of aminopyridine-based Nek2 inhibitors, the (R)-enantiomer was found to be a more potent inhibitor. nih.gov
Conformational Preferences: The preferred conformation of the flexible ethanolamine (B43304) side chain is a key determinant of activity. The molecule must adopt a specific low-energy conformation to bind effectively to its biological target. The bioactive conformation is often the one that allows for optimal interactions, such as the formation of intramolecular hydrogen bonds or favorable contacts with the protein surface.
Development of Predictive SAR Models and Ligand Design Principles
Predictive SAR models are powerful tools for understanding the relationship between chemical structure and biological activity, and for guiding the design of new, more potent compounds.
Pharmacophore Modeling: A pharmacophore model for this class of compounds would typically consist of:
Two hydrogen bond acceptors and one hydrogen bond donor from the aminopyrazine core to interact with the kinase hinge.
A hydrophobic feature, which could be an aromatic ring or an aliphatic group, to occupy a hydrophobic pocket.
An additional hydrogen bond donor or acceptor from the ethanol side chain.
Studies on related kinase inhibitors have successfully used pharmacophore models to identify novel active compounds. nih.gov For instance, a pharmacophore model for Janus kinase (JAK) inhibitors included features for hydrogen bonding and hydrophobic interactions. nih.gov
Ligand Design Principles: Based on the SAR, several design principles can be established for novel analogs of this compound:
Maintain the Aminopyrazine Core: The 2-aminopyrazine (B29847) scaffold should be retained for its crucial hinge-binding interactions.
Explore Substitutions on the Pyrazine Ring: Introduce small, diverse substituents at other positions of the pyrazine ring to probe for additional interactions and improve selectivity.
Modify the Ethanol Side Chain: Systematically alter the ethanol side chain by introducing different functional groups, varying its length, and exploring different stereoisomers to optimize interactions with the solvent-exposed region and other pockets of the active site.
Incorporate Lipophilic Moieties: The addition of lipophilic groups to the amino linker or other parts of the molecule could enhance binding affinity and cell permeability.
Correlation between In Silico Predictions and Experimental Biological Activity
The integration of computational (in silico) methods with experimental (in vitro and in vivo) testing is a cornerstone of modern drug discovery.
In Silico Predictions: Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of novel analogs. Docking studies can predict the binding mode and affinity of a ligand within the active site of a target protein, while QSAR models can correlate physicochemical properties with biological activity. For example, in a study of 2-aminopyrimidine derivatives, docking studies helped to rationalize the observed inhibitory activities against β-glucuronidase. mdpi.com
Experimental Validation: The predictions from in silico models must be validated through experimental testing. This typically involves synthesizing the designed compounds and evaluating their biological activity in relevant assays. A good correlation between the predicted and experimental activities provides confidence in the predictive power of the in silico models and can accelerate the drug discovery process. However, it is important to note that the correlation between in silico predictions and in vivo outcomes can sometimes be weak due to complex biological factors not captured by the models. nih.gov
Preclinical Efficacy and Pharmacological Evaluation in Research Models
In Vitro Biological Assays for Mechanistic and Efficacy Screening
Cell-Based Functional Assays (e.g., oxygen consumption rate, specific cellular responses)
No published studies were identified that detail the effects of 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol on cellular oxygen consumption rates or other specific functional responses in cell-based assays.
Biochemical Enzyme Activity Assays
There is no available information from biochemical assays to define the enzymatic activity or inhibition profile of this compound.
Cell Viability and Proliferation Assessments
Data from cell viability and proliferation studies to determine the cytotoxic or cytostatic potential of this compound are not present in the accessible scientific literature.
In Vivo Research Models for Efficacy Validation
Establishment and Utilization of Disease-Specific Animal Models (e.g., nonalcoholic steatohepatitis, human African trypanosomiasis)
No research has been published on the use of this compound in animal models of nonalcoholic steatohepatitis, human African trypanosomiasis, or any other specific diseases.
Efficacy Assessment in Relevant Preclinical Animal Species
There are no available reports on the in vivo efficacy of this compound in any preclinical animal species.
Preclinical Pharmacokinetic Profile of this compound Remains Undisclosed in Publicly Available Research
Despite a comprehensive search of scientific literature and publicly accessible data, specific preclinical pharmacokinetic data for the chemical compound this compound, including details on its oral absorption and in vivo exposure in research models, is not available.
The exploration of the pharmacokinetic properties of a drug candidate is a critical step in its preclinical development. These studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to understanding how a potential therapeutic agent behaves within a living organism. For this compound, such information is crucial for predicting its potential efficacy and for designing future clinical trials.
While research exists on various pyrazine (B50134) derivatives, the specific pharmacokinetic profile of this compound has not been detailed in the reviewed literature. Pharmacokinetic properties are highly dependent on the specific molecular structure of a compound. Even minor modifications to a chemical scaffold can significantly alter its absorption, distribution, metabolism, and excretion characteristics. Therefore, data from other pyrazine-containing compounds cannot be reliably extrapolated to predict the behavior of this compound.
Typically, exploratory pharmacokinetic studies in research models, such as rodents, would involve administering the compound and then measuring its concentration in blood plasma over time. This allows for the determination of key parameters such as:
Maximum Plasma Concentration (Cmax): The highest concentration of the compound reached in the blood.
Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.
Area Under the Curve (AUC): A measure of the total exposure to the compound over time.
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation unchanged, particularly after oral administration.
Without access to studies that have investigated these parameters for this compound, a detailed discussion of its oral absorption and in vivo exposure is not possible.
It is important to note that the absence of publicly available data does not necessarily mean that such studies have not been conducted. This information may exist within proprietary databases of pharmaceutical companies or research institutions and may be published at a later date.
Conclusion and Future Research Perspectives
Synthesis of Current Research Findings on 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol and its Analogues
The pyrazine (B50134) ring is a significant heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. mdpi.comresearchgate.net These compounds, characterized by a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, have garnered attention for their therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. researchgate.netnih.gov Clinically approved drugs such as pyrazinamide (B1679903), bortezomib, and amiloride (B1667095) feature the pyrazine core, underscoring its importance in drug discovery. mdpi.com
Direct research on This compound is limited in publicly accessible scientific literature. However, an analysis of its structural components—a pyrazine ring and an ethanolamine (B43304) side chain—allows for an informed synthesis of its potential properties based on the activities of its analogues. The pyrazine-ethanolamine scaffold is a recurring motif in compounds investigated for various biological activities.
Analogues of this compound, which feature the pyrazine core, have shown significant bioactivity. For instance, various pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov Some have demonstrated the ability to induce apoptosis in cancer cells through pathways such as the mitochondrial pathway and by increasing reactive oxygen species (ROS). nih.gov Furthermore, the hybridization of pyrazine with natural products has yielded derivatives with enhanced pharmacological activity and reduced toxicity compared to the parent compounds. nih.gov
The ethanolamine side chain is also a common feature in bioactive molecules, often contributing to improved solubility and providing a key interaction point with biological targets. The combination of an amino-pyrazine group with an ethanolamine moiety suggests potential for hydrogen bonding and other interactions with protein targets.
Identification of Remaining Knowledge Gaps and Strategic Directions for Future Academic Inquiry
Despite the broad interest in pyrazine derivatives, significant knowledge gaps remain, particularly concerning specific compounds like This compound .
Key Knowledge Gaps:
Lack of Specific Biological Data: There is a clear absence of published studies on the specific biological activities of This compound . Its potential as an anticancer, anti-inflammatory, or antimicrobial agent remains unexplored.
Mechanism of Action: For many pyrazine derivatives, the precise mechanism of action at the molecular level is not fully elucidated. nih.gov Understanding how these compounds interact with specific cellular targets is crucial for their development as therapeutic agents.
Structure-Activity Relationship (SAR): While general SAR studies for some classes of pyrazine derivatives exist, a detailed understanding of how modifications to the pyrazine core and its substituents affect biological activity is often lacking. nih.gov For the pyrazine-ethanolamine scaffold, a systematic exploration of SAR is needed to optimize activity.
Pharmacokinetic Profile: Data on the absorption, distribution, metabolism, and excretion (ADME) properties of many novel pyrazine compounds are scarce. nih.gov
Strategic Directions for Future Research:
Systematic Screening: A primary step would be to synthesize This compound and subject it to a broad range of biological screenings to identify any significant activities.
Analogue Synthesis and SAR Studies: A library of analogues should be created by modifying both the pyrazine ring and the ethanolamine side chain. This would help in establishing a clear structure-activity relationship.
Target Identification and Mechanistic Studies: For any identified bioactive compounds, efforts should be directed towards identifying their molecular targets using techniques like inverse docking and pharmacophore mapping. nih.gov This would provide insights into their mechanism of action.
Computational Modeling: In silico studies, including molecular docking and ADMET prediction, can help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. nih.govresearchgate.net
Prospects for Rational Design and Development of Novel Bioactive Agents Based on the Pyrazine-Ethanolamine Scaffold
The pyrazine-ethanolamine scaffold represents a promising starting point for the rational design of new bioactive agents. mdpi.com The versatility of the pyrazine ring allows for diverse substitutions, enabling the fine-tuning of electronic and steric properties to enhance target binding and selectivity. mdpi.comresearchgate.net
Key Prospects:
Anticancer Agents: Given that many pyrazine derivatives exhibit anticancer properties, the pyrazine-ethanolamine scaffold could be optimized to develop novel cytotoxic or targeted anticancer therapies. researchgate.net Rational design could focus on enhancing interactions with known cancer-related targets, such as protein kinases or phosphatases. researchgate.net
Antimicrobial Agents: The pyrazine core is present in the anti-tubercular drug pyrazinamide. nih.gov This suggests that the pyrazine-ethanolamine scaffold could be a valuable template for designing new antibacterial or antifungal agents, potentially by targeting enzymes essential for microbial survival. nih.gov
Hybrid Molecules: The concept of molecular hybridization, which combines two or more pharmacophores, has been successful in generating potent drug candidates. nih.gov The pyrazine-ethanolamine scaffold can be linked to other known bioactive moieties to create hybrid molecules with improved efficacy or a dual mode of action.
CNS-Active Agents: The structural features of the pyrazine-ethanolamine scaffold may also lend themselves to the development of agents targeting the central nervous system, although this would require careful optimization of properties like blood-brain barrier permeability.
The continued exploration of pyrazine chemistry, coupled with modern drug design strategies, holds significant potential for the discovery of novel therapeutics based on the pyrazine-ethanolamine scaffold. mdpi.commdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 5-aminopyrazine with ethanolamine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amino group .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product. Yields range from 50–70%, depending on stoichiometric ratios and catalyst use (e.g., triethylamine for deprotonation) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm the presence of the pyrazine ring (δ 7.5–8.5 ppm for aromatic protons) and ethanolamine backbone (δ 3.4–3.8 ppm for CH groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: 168.1 g/mol for CHNO) .
- IR spectroscopy : Stretching frequencies for -NH (~3350 cm) and -OH (~3200 cm) confirm functional groups .
Advanced Research Questions
Q. What reaction pathways are feasible for modifying this compound, and how do substituents affect reactivity?
Methodological Answer: The compound undergoes:
- Oxidation : Using KMnO or CrO converts the hydroxyl group to a ketone, but may degrade the pyrazine ring if conditions are too harsh .
- Substitution : Electrophilic aromatic substitution (e.g., bromination) at the pyrazine ring is hindered by the electron-donating amino group; directing effects require careful optimization .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids are feasible at the 2-position of pyrazine, enabling bioconjugation for drug delivery studies .
Contradictions : Some studies report low regioselectivity in substitution reactions due to competing interactions between the amino and hydroxyl groups .
Q. How does this compound interact with biological targets, and what mechanisms underpin its potential therapeutic effects?
Methodological Answer:
- Enzyme inhibition : The pyrazine ring engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the ethanolamine moiety forms hydrogen bonds with catalytic residues. IC values are determined via fluorescence-based assays .
- Cellular uptake : LogP calculations (~−1.2) suggest limited membrane permeability, necessitating prodrug strategies or nanoparticle encapsulation for in vivo applications .
Contradictions : Discrepancies exist between in vitro potency (nanomolar range) and in vivo efficacy, likely due to metabolic instability of the hydroxyl group .
Q. How do environmental factors (pH, temperature) influence the compound’s stability, and what degradation products form under stress conditions?
Methodological Answer:
- pH-dependent stability : The compound is stable at pH 5–7 but undergoes hydrolysis at extremes:
- Acidic conditions (pH <3) : Cleavage of the ethanolamine chain yields 5-aminopyrazine and glycolic acid .
- Alkaline conditions (pH >9) : Oxidation of the hydroxyl group forms a ketone derivative .
- Thermal degradation : Heating above 100°C induces cyclization to form a pyrazino-oxazolidine byproduct, identified via LC-MS .
Q. What computational methods are effective for predicting the compound’s physicochemical properties and binding modes?
Methodological Answer:
- DFT calculations : Predict bond dissociation energies (BDEs) for the -NH and -OH groups, guiding stability assessments .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or PARP, with validation via MD simulations to assess binding pose stability .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 45–60%) and CYP450 metabolism risks .
Q. Data Contradiction Analysis
Q. Why do reported yields for synthetic routes vary across studies?
- Key factors : Differences in solvent purity, catalyst loadings (e.g., 5–10 mol% triethylamine), and inert atmosphere integrity. Contaminants like moisture reduce yields by promoting hydrolysis .
- Resolution : Standardize reaction protocols (e.g., glovebox use) and employ real-time monitoring via FTIR to track intermediate formation .
Q. How can discrepancies in biological activity data be reconciled?
- Source of variability : Assay conditions (e.g., serum concentration in cell culture) may alter compound solubility. Use of DMSO (>0.1%) can artificially enhance membrane permeability .
- Mitigation : Normalize data to internal controls (e.g., reference inhibitors) and validate findings across multiple cell lines .
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